molecular formula C19H22FN3O2 B2357856 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide CAS No. 866136-83-6

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide

Cat. No.: B2357856
CAS No.: 866136-83-6
M. Wt: 343.402
InChI Key: HJAUFIGMQNFCRD-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is a synthetic organic compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.3952832 This compound is known for its unique chemical structure, which includes a fluorinated aromatic ring and a piperazine moiety

Scientific Research Applications

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibiting AChE can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including memory and learning . By increasing acetylcholine levels, the compound may enhance these cognitive functions .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it may be able to cross the blood-brain barrier and exert its effects in the brain

Result of Action

The primary result of the action of this compound is the inhibition of AChE , leading to increased levels of acetylcholine . This can enhance cholinergic neurotransmission, potentially improving cognitive function . The compound has shown promise as a potential treatment for conditions characterized by cognitive decline, such as Alzheimer’s disease .

Preparation Methods

The synthesis of N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-14-19(24)21-15-7-8-18(17(20)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAUFIGMQNFCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326385
Record name N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866136-83-6
Record name N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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